Cas no 1137475-57-0 (2-Bromo-4-chloro-5-nitropyridine)

2-Bromo-4-chloro-5-nitropyridine is a halogenated nitropyridine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct substitution pattern—bromine at the 2-position, chlorine at the 4-position, and a nitro group at the 5-position—enables selective functionalization, making it valuable for constructing complex heterocyclic compounds. The electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions, while the halogen substituents facilitate further cross-coupling transformations. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its high purity and stability ensure reliable performance in synthetic applications, offering researchers a robust building block for diverse chemical transformations.
2-Bromo-4-chloro-5-nitropyridine structure
1137475-57-0 structure
Product Name:2-Bromo-4-chloro-5-nitropyridine
CAS No:1137475-57-0
MF:C5H2BrClN2O2
MW:237.438579082489
MDL:MFCD17014975
CID:1033174
PubChem ID:59613418
Update Time:2025-05-23

2-Bromo-4-chloro-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-chloro-5-nitropyridine
    • HJWNYVVSEUNNMO-UHFFFAOYSA-N
    • 2326AA
    • Pyridine, 2-bromo-4-chloro-5-nitro-
    • FCH1351875
    • AB71671
    • OR315214
    • AK119896
    • AX8245312
    • MFCD17014975
    • CS-0102453
    • A909441
    • SCHEMBL619628
    • AKOS016010997
    • DS-6131
    • DTXSID80732498
    • SY118869
    • DB-364775
    • O10677
    • 1137475-57-0
    • MDL: MFCD17014975
    • Inchi: 1S/C5H2BrClN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H
    • InChI Key: HJWNYVVSEUNNMO-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=N1)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 235.89882g/mol
  • Monoisotopic Mass: 235.89882g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7
  • XLogP3: 2.3

2-Bromo-4-chloro-5-nitropyridine Security Information

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2-Bromo-4-chloro-5-nitropyridine Suppliers

Amadis Chemical Company Limited
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(CAS:1137475-57-0)2-Bromo-4-chloro-5-nitropyridine
Order Number:A909441
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:35
Price ($):223.0/760.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-chloro-5-nitropyridine

Introduction to 2-Bromo-4-chloro-5-nitropyridine (CAS No. 1137475-57-0)

2-Bromo-4-chloro-5-nitropyridine, identified by the chemical compound code CAS No. 1137475-57-0, is a versatile heterocyclic aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The presence of bromine and chlorine substituents, along with a nitro group, enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The structural features of 2-Bromo-4-chloro-5-nitropyridine contribute to its utility in the synthesis of more complex molecules. The bromo and chloro atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the nitro group can be reduced to an amine or used in metal-catalyzed coupling reactions. These properties have made it a preferred building block in the development of novel pharmaceuticals and agrochemicals.

In recent years, 2-Bromo-4-chloro-5-nitropyridine has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural framework to develop inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound's ability to modulate enzyme activity makes it a promising candidate for drug discovery efforts.

Moreover, the agrochemical industry has also benefited from the use of 2-Bromo-4-chloro-5-nitropyridine as an intermediate in the production of herbicides and pesticides. Its structural motif allows for the development of compounds that exhibit potent activity against a range of pests while maintaining environmental safety profiles. This aligns with the growing demand for sustainable agricultural solutions that minimize ecological impact.

Advances in synthetic methodologies have further expanded the applications of 2-Bromo-4-chloro-5-nitropyridine. Recent developments in transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex pyridine derivatives. These techniques have been instrumental in creating novel scaffolds with enhanced pharmacological properties. The compound's reactivity also makes it suitable for generating libraries of compounds for high-throughput screening, facilitating rapid identification of bioactive molecules.

The pharmacological potential of 2-Bromo-4-chloro-5-nitropyridine has been explored in several preclinical studies. Researchers have reported its efficacy in inhibiting enzymes such as tyrosine kinases and phosphodiesterases, which are implicated in various diseases. The nitro group's ability to engage in redox chemistry has been particularly highlighted, offering a strategy to develop prodrugs that release active species under physiological conditions.

In addition to its pharmaceutical applications, 2-Bromo-4-chloro-5-nitropyridine has found utility in material science. Its ability to form coordination complexes with metals has been exploited in designing luminescent materials and catalysts. These materials have potential applications in optoelectronics and green chemistry initiatives.

The synthesis of 2-Bromo-4-chloro-5-nitropyridine itself is a testament to the progress in organic chemistry methodologies. Modern synthetic routes often involve multi-step processes that highlight the compound's adaptability as a synthetic intermediate. The availability of high-purity forms ensures that researchers can reliably incorporate this compound into their synthetic schemes without concerns about impurities affecting reaction outcomes.

As research continues to evolve, the applications of 2-Bromo-4-chloro-5-nitropyridine are expected to expand further. Emerging fields such as computational chemistry and artificial intelligence are being integrated into drug discovery pipelines, potentially uncovering new uses for this versatile compound. The combination of traditional synthetic expertise with cutting-edge computational tools promises to accelerate the development of novel therapeutics derived from this core scaffold.

In conclusion, 2-Bromo-4-chloro-5-nitropyridine (CAS No. 1137475-57-0) stands as a cornerstone molecule in modern chemical research. Its unique structural features and reactivity make it indispensable in pharmaceutical and agrochemical synthesis. As scientific understanding progresses, this compound will undoubtedly continue to play a pivotal role in advancing both medicinal chemistry and material science frontiers.

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Amadis Chemical Company Limited
(CAS:1137475-57-0)2-Bromo-4-chloro-5-nitropyridine
A909441
Purity:99%/99%
Quantity:1g/5g
Price ($):223.0/760.0
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